molecular formula C17H13N3O4S2 B15157823 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15157823
M. Wt: 387.4 g/mol
InChI Key: GRFVWIJERNOQKZ-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a nitroanilino group.

Preparation Methods

The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and selectivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives. These compounds share the thiazolidinone ring but differ in their substituents, leading to variations in their properties and applications. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H13N3O4S2

Molecular Weight

387.4 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13N3O4S2/c21-14-4-2-1-3-11(14)9-15-16(22)19(17(25)26-15)10-18-12-5-7-13(8-6-12)20(23)24/h1-9,18,21H,10H2

InChI Key

GRFVWIJERNOQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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